
4-(Oxolan-3-yl)piperidin-4-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Oxolan-3-yl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7. It is not intended for human or veterinary use and is available for research use only. It can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Synthesis and Antibacterial Study
A study by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of compounds related to 4-(Oxolan-3-yl)piperidin-4-ol hydrochloride. These compounds, incorporating 1,3,4-oxadiazole and phenylsulfonyl moieties, were evaluated for their antibacterial properties against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant activity (Khalid et al., 2016).
Ultrasound-promoted Synthesis
Rajesh et al. (2012) reported on the ultrasound-promoted synthesis of novel bipodal and tripodal piperidin-4-ones, which could be reduced to piperidin-4-ols using silica chloride under ultrasonic irradiation. This method provided a higher yield and demonstrated the efficiency of ultrasonic methods in synthesizing complex piperidin-4-ol derivatives (Rajesh, Reddy, & Vijayakumar, 2012).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of a compound closely related to 4-(Oxolan-3-yl)piperidin-4-ol hydrochloride, 4-Piperidinecarboxylic acid hydrochloride, was examined by Szafran et al. (2007) using single crystal X-ray diffraction and other spectroscopic methods. This study provided insight into the conformation and interactions within the crystal structure, highlighting the compound's structural characteristics (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Spectral Characterization of Degradation Impurities
Munigela et al. (2008) conducted a study on paroxetine hydrochloride hemihydrate, identifying and characterizing two unknown impurities through spectral data. This research underscores the importance of understanding the degradation pathways and impurities in pharmaceutical compounds, which could include structures similar to 4-(Oxolan-3-yl)piperidin-4-ol hydrochloride (Munigela et al., 2008).
作用機序
The chemokine receptor CCR5, belonging to the seven transmembrane G-protein coupled receptor family, has been identified as the essential coreceptor in the process of HIV-1 entry . Blockade of the CCR5 receptor seems not only to treat HIV-1 infections but also, importantly, not to be associated with any mechanism-related side effects .
特性
IUPAC Name |
4-(oxolan-3-yl)piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(2-4-10-5-3-9)8-1-6-12-7-8;/h8,10-11H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUGIMFSYXOVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2(CCNCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


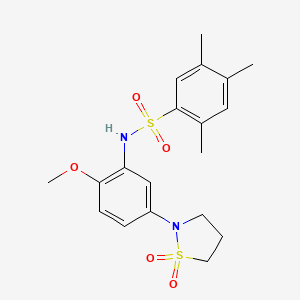
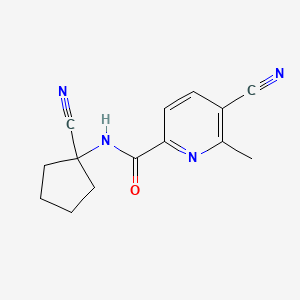
![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2802057.png)
![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

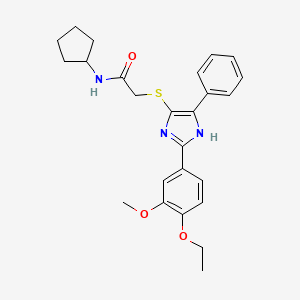
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802067.png)
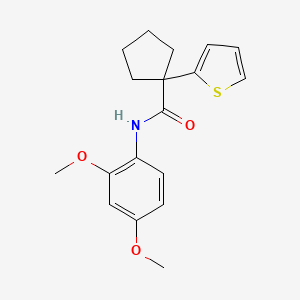
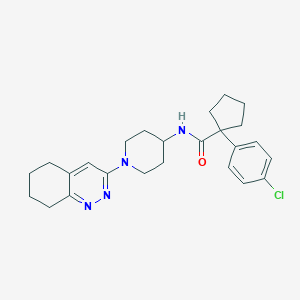
![2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2802071.png)
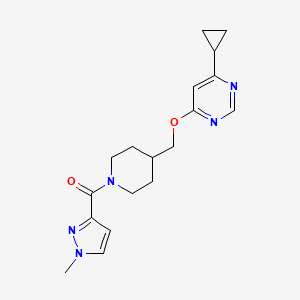
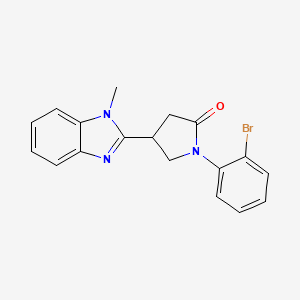
![2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2802074.png)